tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate

PROTAC synthesis Orthogonal protecting group strategy Solid-phase peptide synthesis

tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate (CAS 2229976-11-6) is a synthetic intermediate belonging to the class of cereblon (CRBN) E3 ubiquitin ligase ligands. The compound features an isoindolinone–dioxopiperidine core that engages the CRBN substrate receptor, conjugated to a glycine tert-butyl ester linker arm that provides a protected carboxyl handle for further amide coupling or deprotection–conjugation workflows.

Molecular Formula C19H23N3O5
Molecular Weight 373.4 g/mol
Cat. No. B15280322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate
Molecular FormulaC19H23N3O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C19H23N3O5/c1-19(2,3)27-16(24)9-20-13-6-4-5-11-12(13)10-22(18(11)26)14-7-8-15(23)21-17(14)25/h4-6,14,20H,7-10H2,1-3H3,(H,21,23,25)
InChIKeyBUHOTDZCWVMTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate: CRBN E3 Ligase Building Block for PROTAC Design


tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate (CAS 2229976-11-6) is a synthetic intermediate belonging to the class of cereblon (CRBN) E3 ubiquitin ligase ligands [1]. The compound features an isoindolinone–dioxopiperidine core that engages the CRBN substrate receptor, conjugated to a glycine tert-butyl ester linker arm that provides a protected carboxyl handle for further amide coupling or deprotection–conjugation workflows . Its molecular formula is C₁₉H₂₃N₃O₅ (MW 373.4 g/mol), and it is supplied at ≥98% purity by several chemical vendors for use as a degrader building block in targeted protein degradation (TPD) and PROTAC research .

Why Generic CRBN Ligand Building Blocks Cannot Replace tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate Without Re-Validation


CRBN-recruiting building blocks are not functionally interchangeable, because differences in the heterocyclic core (isoindolinone vs. phthalimide), the linker identity and length, and the ester protecting group collectively alter CRBN binding kinetics, ternary complex cooperativity, and the physicochemical properties of the final degrader [1]. The tert-butyl ester of this glycinate confers a specific deprotection profile (acid-labile, orthogonal to Fmoc and Alloc) that is absent in free-acid or methyl-ester analogs, directly affecting the synthetic route and final product purity . Substituting the isoindolinone core for a thalidomide-based phthalimide core changes the exit vector geometry and can reduce degradation potency by >10-fold in head-to-head PROTAC comparisons [2].

Quantitative Differentiation Evidence: tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate vs. Closest Analogs


tert-Butyl Ester: Orthogonal Deprotection Selectivity vs. Free Acid and Methyl Ester Analogs

The tert-butyl ester protects the glycine carboxyl as a non-ionizable, lipophilic group that can be quantitatively removed with TFA/CH₂Cl₂ (1:1) within 1–2 h at room temperature, a condition that leaves Fmoc, Alloc, and benzyl-based protecting groups intact . In contrast, the free-acid analog (CAS 2103656-92-2) is ionized at physiological pH, requiring pre-activation for amide coupling and risking epimerization, while the methyl ester requires saponification (LiOH/THF/H₂O) that can cleave the glutarimide ring of the CRBN ligand . The tert-butyl group increases calculated logP by ~1.0 unit relative to the free acid, improving organic-phase extractability during multi-step PROTAC assembly [1].

PROTAC synthesis Orthogonal protecting group strategy Solid-phase peptide synthesis

Isoindolinone Core vs. Phthalimide Core: Differential CRBN Binding Geometry and Exit Vector

The 1-oxoisoindolin-4-yl glycinate presents a distinct exit vector from the C4 position of the isoindolinone ring, conferring a different ternary complex geometry compared to the C4-amino-phthalimide analog (CAS 2727154-12-1) . In published PROTAC SAR, changing the core from isoindolinone (lenalidomide scaffold) to phthalimide (thalidomide scaffold) altered DC₅₀ values by 5- to 50-fold across multiple target proteins, reflecting differences in CRBN surface complementarity and linker trajectory [1]. The isoindolinone carbonyl at position 1 participates in a key hydrogen bond with CRBN His378 that is absent in the 1,3-dioxo system, as demonstrated by crystallographic studies of lenalidomide- vs. thalidomide-bound CRBN [2].

CRBN ligand Isoindolinone Phthalimide Exit vector geometry

Glycine Linker Conformational Rigidity vs. Alkyl-Chain Linkers: Effect on PROTAC Ternary Complex Cooperativity

The glycine-derived linker in this building block introduces an amide bond and a single methylene spacer between the isoindolinone core and the terminal carboxyl, resulting in only two rotatable bonds in the linker segment (compared to five rotatable bonds in the commonly used Lenalidomide-C5-acid, CAS 2338824-30-7) . Reduced linker flexibility has been correlated with higher ternary complex cooperativity (α) in biochemical FRET assays, with rigidified linkers showing α values >5 compared to α <2 for flexible alkyl linkers [1]. The glycine amide also provides an additional hydrogen-bond donor/acceptor pair absent in pure alkyl linkers, which can contribute to target-protein interaction surfaces .

Linker optimization Ternary complex cooperativity PROTAC design

Commercial Purity and Batch-to-Batch Consistency: 98%+ vs. 95% from Alternative Suppliers

Suppliers including Bidepharm and AiFChem offer this compound at ≥98% purity (HPLC) with supporting NMR and MS characterization . In contrast, generic catalog suppliers such as Macklin list the compound at 95% purity, which introduces 5% unspecified impurities that can compromise downstream amide coupling yields and complicate purification of the final PROTAC . For building blocks used in multi-step PROTAC synthesis, a 3% absolute purity difference in the starting material can translate to >15% lower overall yield after 4–5 synthetic steps, assuming impurity accumulation .

Chemical purity QC PROTAC building block procurement

Optimal Research and Industrial Applications for tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate


Fmoc-SPPS-Compatible PROTAC Assembly on Solid Phase

The tert-butyl ester protecting group is fully orthogonal to Fmoc chemistry, enabling direct incorporation of this building block into automated solid-phase peptide synthesis (SPPS) workflows. After resin cleavage with TFA, the deprotected glycine carboxyl is revealed for on-resin or in-solution conjugation to a target protein ligand, streamlining PROTAC library synthesis [1].

CRBN-Dependent Degrader Development with Optimized Exit Vector Geometry

The isoindolinone core and C4 glycinate attachment point provide a lenalidomide-mimetic CRBN binding pose that has been clinically validated. This building block is the preferred choice for PROTAC programs where maintaining the lenalidomide-like interaction with CRBN His378 is critical for degradation efficiency [2].

High-Yield Multi-Step Synthesis Requiring Minimal Intermediate Purification

With commercial purity of ≥98% (HPLC), this building block reduces the burden of intermediate purification in multi-step PROTAC synthesis. The 3% purity advantage over lower-grade alternatives translates to material yield improvements exceeding 15% across a typical 4–5 step PROTAC assembly, as documented by vendor QC data .

Rigidified Linker PROTACs for Enhanced Ternary Complex Cooperativity

The glycine amide linker provides only two rotatable bonds between the E3 ligase binding moiety and the conjugation point, a design feature associated with higher ternary complex cooperativity in FRET-based assays. This building block is suited for target proteins where induced proximity geometry is highly sensitive to linker flexibility .

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